![molecular formula C14H10Br2O3 B1293101 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid CAS No. 1039982-37-0](/img/structure/B1293101.png)
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-hydroxybenzoic acid and 3-bromobenzyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms in the compound can be substituted with other functional groups.
Oxidation Reactions: The benzylic position can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to form corresponding alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are commonly used.
Major Products Formed
Substitution: Formation of iodinated derivatives.
Oxidation: Formation of benzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Wissenschaftliche Forschungsanwendungen
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is used in various scientific research applications, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme interactions and protein modifications.
Medicine: Potential use in drug discovery and development due to its structural properties.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-2-[(2-fluorobenzyl)oxy]benzoic acid: Similar in structure but with a fluorine atom instead of a bromine atom.
5-Bromo-2-formyl-benzoic acid: Contains a formyl group instead of the benzyloxy group.
Uniqueness
5-Bromo-2-[(3-bromobenzyl)oxy]benzoic acid is unique due to the presence of two bromine atoms and the benzyloxy group, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for research and industrial applications .
Eigenschaften
IUPAC Name |
5-bromo-2-[(3-bromophenyl)methoxy]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Br2O3/c15-10-3-1-2-9(6-10)8-19-13-5-4-11(16)7-12(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIUOBGKLGFCDFK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)COC2=C(C=C(C=C2)Br)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Br2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoic acid](/img/structure/B1293018.png)
![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)
![({[5-(Azepan-1-ylcarbonyl)-1,2,4-oxadiazol-3-yl]-methyl}thio)acetic acid](/img/structure/B1293022.png)

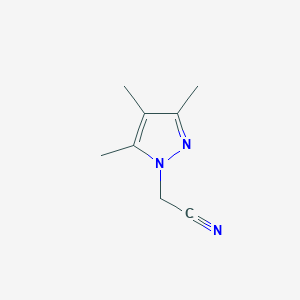


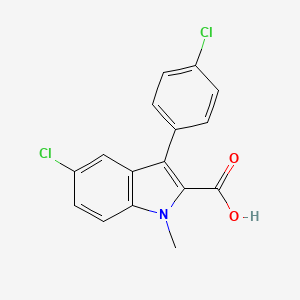
![5-(3-aminothieno[2,3-b]pyridin-2-yl)-4-cyclopentyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1293032.png)
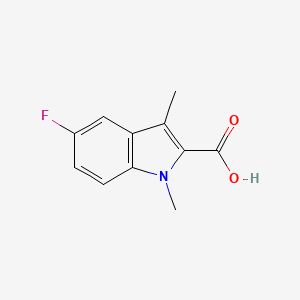
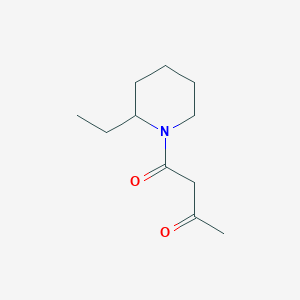
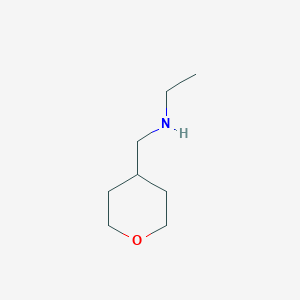

![7-Fluoro-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B1293042.png)
